REACTION_CXSMILES
|
[OH:1][CH:2]1[C:7]2([C:12](=O)[NH:11][CH2:10][CH2:9][CH2:8]2)[CH2:6][N:5]([CH3:14])[CH2:4][CH2:3]1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[H][H].[OH-].[Na+]>O1CCCC1.O>[CH3:14][N:5]1[CH2:4][CH2:3][CH:2]([OH:1])[C:7]2([CH2:8][CH2:9][CH2:10][NH:11][CH2:12]2)[CH2:6]1 |f:1.2.3.4.5.6,8.9|
|
Name
|
11-hydroxy-8-methyl-2,8-diaza-spiro[5.5]undecan-1-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1CCN(CC12CCCNC2=O)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
this solution is added dropwise
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
EXTRACTION
|
Details
|
The product is extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Then the amine is precipitated from absolute ethanol with HCl gas, in the form of the hydrochloride
|
Name
|
|
Type
|
|
Smiles
|
CN1CC2(C(CC1)O)CNCCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |